molecular formula C14H11Cl2NO B2489153 4-chloro-2-{(E)-[(4-chloro-3-methylphenyl)imino]methyl}phenol CAS No. 1232825-30-7

4-chloro-2-{(E)-[(4-chloro-3-methylphenyl)imino]methyl}phenol

Cat. No. B2489153
CAS RN: 1232825-30-7
M. Wt: 280.15
InChI Key: HNLYSCLIDPSAHP-CAOOACKPSA-N
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Description

“4-chloro-2-{(E)-[(4-chloro-3-methylphenyl)imino]methyl}phenol” is a chemical compound with the molecular formula C14H12ClNO . It has an average mass of 245.704 Da and a monoisotopic mass of 245.060745 Da .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a new series of Mn (II), Co (II), Ni (II), Cu (II), and Zn (II) complexes of the Schiff base ligand, 4-chloro-2-{(E)-[(4-fluorophenyl)imino]methyl}phenol (C13H9ClFNO), was synthesized in a methanolic medium . The Schiff base was derived from the condensation reaction of 5-chlorosalicylaldehyde and 4-fluoroaniline at room temperature .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-chloro-2-{(E)-[(4-chloro-3-methylphenyl)imino]methyl}phenol” can be inferred from its molecular formula C14H12ClNO . It has an average mass of 245.704 Da and a monoisotopic mass of 245.060745 Da . More specific properties like melting point, boiling point, and solubility would require experimental determination.

Scientific Research Applications

Synthesis and Structural Analysis

  • The compound has been utilized in the synthesis of copper(II) and oxido-vanadium(IV) complexes, showcasing its role in forming compounds with varied geometries like distorted square pyramidal and octahedral structures (Takjoo et al., 2013).

Spectroscopic and Computational Studies

  • Schiff base organic compounds related to this chemical have been characterized using various spectroscopic techniques. These compounds exhibit interesting fluorescence properties and their molecular geometry has been explored using computational methods like Density Functional Theory (DFT) (Kusmariya & Mishra, 2015).

Biological Activity

  • Novel compounds similar in structure, including 4-Chloro-2-[(1-Phenyl-1H-Tetrazol-5-Ylimino)-Methyl] Phenol and its metal complexes, have been synthesized and their biological activity has been investigated. These studies included pH-metric techniques to understand dissociable protons and formation of metal complexes (Palreddy et al., 2015).

Antimicrobial and Antioxidant Activities

  • Derivatives of 4-aminophenol, which include compounds structurally similar to the target compound, have been synthesized and tested for their antimicrobial and antidiabetic activities. These compounds have also shown potential as anticancer agents due to their interaction with human DNA (Rafique et al., 2022).

Antioxidant Properties

  • Certain synthesized molecules closely related to the target compound have shown antioxidant properties, as analyzed through Density Functional Theory calculations (Ghichi et al., 2018).

Molecular Docking Studies

  • Molecular docking studies have been conducted on compounds similar to the target chemical to predict their binding modes in the active site of target enzymes, indicating the potential for pharmaceutical applications (Demircioğlu, 2021).

Solvatochromism Studies

  • Research on nitro-substituted phenolates related to the target compound has provided insights into solvatochromism, useful for investigating solvent mixtures and solute-solvent interactions (Nandi et al., 2012).

Application in Coordination Chemistry

  • The target compound's analogs have been used in synthesizing and characterizing mixed ligand complexes with transition metal ions, contributing to coordination chemistry studies (Mapari, 2017).

Optoelectronic and Bioactivity Studies

  • Imine derivatives similar to the target compound have been synthesized and studied for their optoelectronic properties and potential bioactivity, demonstrating a promising application in materials science and biotechnology (Ashfaq et al., 2022).

Future Directions

The future directions for the study of “4-chloro-2-{(E)-[(4-chloro-3-methylphenyl)imino]methyl}phenol” could include further exploration of its synthesis, characterization, and potential applications. Particularly, its biological activity and potential use in the treatment of diseases could be of interest .

properties

IUPAC Name

4-chloro-2-[(4-chloro-3-methylphenyl)iminomethyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl2NO/c1-9-6-12(3-4-13(9)16)17-8-10-7-11(15)2-5-14(10)18/h2-8,18H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNLYSCLIDPSAHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N=CC2=C(C=CC(=C2)Cl)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-2-{(E)-[(4-chloro-3-methylphenyl)imino]methyl}phenol

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